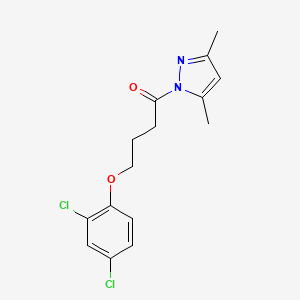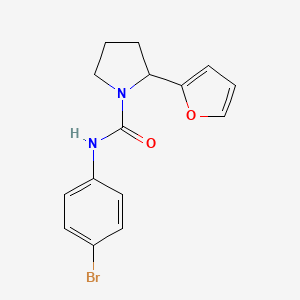
4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is an organic compound that features a dichlorophenoxy group and a dimethylpyrazolyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenated butanone under basic conditions.
Formation of the dimethylpyrazolyl intermediate: This involves the synthesis of 3,5-dimethylpyrazole from suitable starting materials.
Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the dimethylpyrazolyl intermediate under suitable conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butanone moiety.
Reduction: Reduction reactions could target the carbonyl group in the butanone moiety.
Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one could have several applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenoxy)butan-2-one: Lacks the pyrazole ring, which might affect its reactivity and applications.
1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one: Lacks the dichlorophenoxy group, which might influence its biological activity.
Uniqueness
The presence of both the dichlorophenoxy and dimethylpyrazolyl groups in 4-(2,4-dichlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-10-8-11(2)19(18-10)15(20)4-3-7-21-14-6-5-12(16)9-13(14)17/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUZUSWFDDTHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365027 |
Source


|
| Record name | ST50918277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-49-4 |
Source


|
| Record name | ST50918277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4873864.png)
![2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE](/img/structure/B4873868.png)

![4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4873888.png)

![2-[5-(1,3-benzodioxol-5-ylmethylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4873905.png)
![N-(4-{[(2-fluorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4873912.png)
![4-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide](/img/structure/B4873920.png)
![4-{[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4873930.png)
![(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B4873939.png)
![2-METHYLBENZYL [4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4873950.png)
![6-METHYL-2-(PYRIDIN-4-YL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4873955.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4873956.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B4873960.png)
